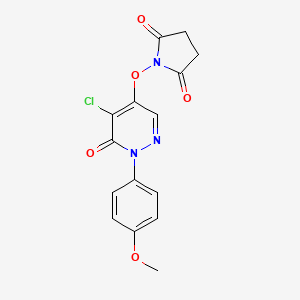

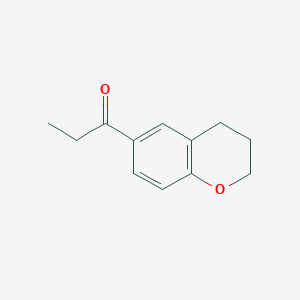

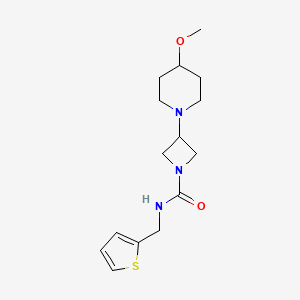

![molecular formula C13H9F3N2O3 B2536664 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde CAS No. 1376381-13-3](/img/structure/B2536664.png)

3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, like TFMP derivatives, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds, like TFMP, contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving similar compounds, like TFMP derivatives, have been studied extensively. These compounds are often used in the synthesis of agrochemical and pharmaceutical compounds .Scientific Research Applications

Chemical Synthesis and Crystal Structures

Synthesis Methodologies

Similar compounds have been synthesized through various reactions, indicating the potential for 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde to be synthesized or used as a precursor in organic synthesis. For example, compounds have been synthesized by reactions involving hydroxybenzaldehydes, showcasing methods that might be applicable for synthesizing related benzaldehyde derivatives (Shang et al., 2007; Swayze, 1997).

Crystal Structures and Molecular Interactions

Studies on similar molecules, such as benzaldehyde derivatives, have analyzed their crystal structures, revealing insights into molecular interactions like hydrogen bonding and molecular conformations. These studies provide a basis for understanding how 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde might interact in various states or how its structure could be analyzed (Tunç et al., 2003).

Catalysis and Chemical Reactions

- Catalytic Applications: Research on similar compounds has explored their roles as catalysts or ligands in chemical reactions, such as alcohol oxidation. This suggests potential applications of 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde in catalyzing specific chemical transformations, potentially offering selective pathways or efficiency enhancements in organic synthesis (Hazra et al., 2015).

Pharmacological and Biological Activity

- Biological Activity: Though direct studies on 3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde are not available, research on structurally related compounds often explores their pharmacological and biological activities. Synthesis and investigation of such compounds can lead to the discovery of new drugs or biological tools (Jadhav et al., 2022).

Mechanism of Action

While the specific mechanism of action for “3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde” is not available, similar compounds like TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Future Directions

The demand for similar compounds, like TFMP derivatives, has been increasing steadily in the last 30 years due to their wide-ranging potential applications . This suggests that there could be continued interest and research in the development and application of “3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde” and similar compounds in the future.

properties

IUPAC Name |

3-methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c1-20-10-6-8(7-19)2-3-9(10)21-12-17-5-4-11(18-12)13(14,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHQNIRVYZPBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)